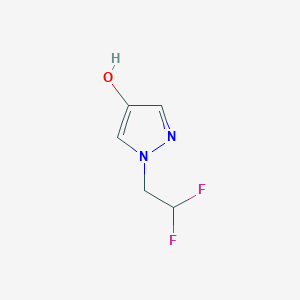
1-(2,2-difluoroethyl)-1H-pyrazol-4-ol
Übersicht
Beschreibung
“1-(2,2-difluoroethyl)-1H-pyrazol-4-ol” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in the ring . The 2,2-difluoroethyl group may also participate in reactions, particularly those involving the fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-difluoroethyl)-1H-pyrazol-4-ol” would be influenced by its molecular structure. For instance, the presence of the 2,2-difluoroethyl group could affect its polarity and the presence of the hydroxyl group could enable it to form hydrogen bonds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. For instance, Eller et al. (2006) described the synthesis of [5,6]pyrano[2,3-c]pyrazol-4(1H)-ones using a reaction that involves 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones. This process was significant for preparing pyrazolo[4',3':5,6]pyrano[2,3-c]pyridin-4(1H)-ones and related tricycles, highlighting the compound's role in the synthesis of complex heterocyclic structures (Eller et al., 2006).
Potential COX-2 Inhibitors
Patel et al. (2004) investigated the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, including compounds related to 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol, as potential COX-2 inhibitors. This study indicates the compound's potential application in medicinal chemistry, particularly in the design of anti-inflammatory drugs (Patel et al., 2004).
Tautomerism Studies
Arbačiauskienė et al. (2018) explored the tautomerism of N-substituted pyrazolones, involving compounds similar to 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol. The study used X-ray crystal structure analysis and NMR spectra to investigate the existence of such compounds as molecule pairs in different solvents, contributing to our understanding of the behavior of such heterocyclic compounds in various environments (Arbačiauskienė et al., 2018).
Pd-Catalyzed Cross-Coupling Reactions
Arbačiauskienė et al. (2009) also described the use of 1-phenyl-1H-pyrazol-3-ol in Pd-catalyzed cross-coupling reactions. This research showcases the compound's versatility as a synthon for the preparation of various 1-phenyl-1H-pyrazole derivatives, which are crucial in synthetic organic chemistry (Arbačiauskienė et al., 2009).
Corrosion Inhibition in the Petroleum Industry
Singh et al. (2020) explored the green synthesis of pyrazol derivatives, including compounds related to 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol, for their potential application in corrosion mitigation of N80 steel in the petroleum industry. This signifies the compound's relevance in industrial applications, particularly in enhancing the longevity and performance of materials used in harsh environments (Singh et al., 2020).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “1-(2,2-difluoroethyl)-1H-pyrazol-4-ol” would likely depend on its potential applications. For instance, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)3-9-2-4(10)1-8-9/h1-2,5,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXRBBINZQXWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



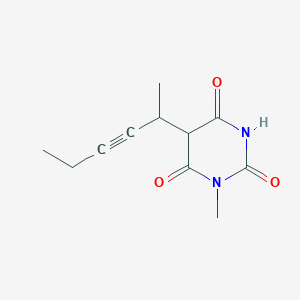
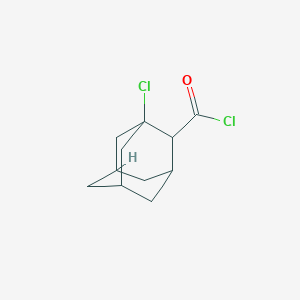
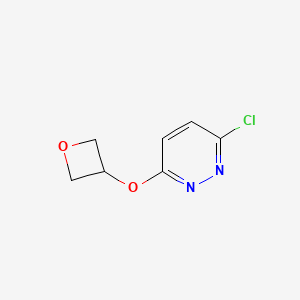
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435248.png)
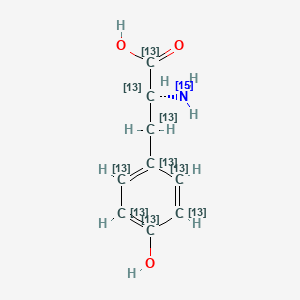
![(E)-[(Z)-[amino(ethylsulfanyl)methylidene]amino][(2-chloro-6-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1435251.png)
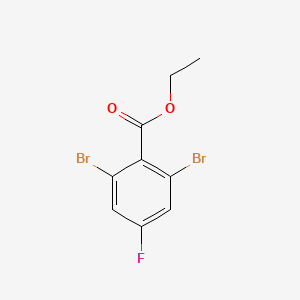
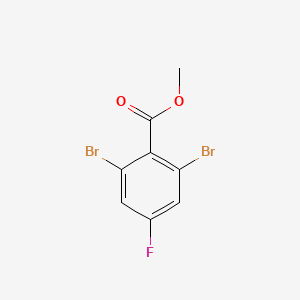
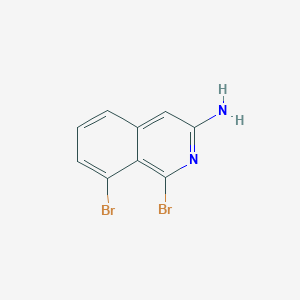
![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435258.png)
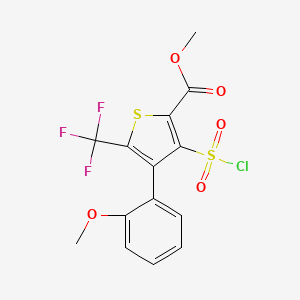
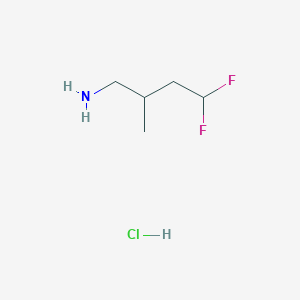
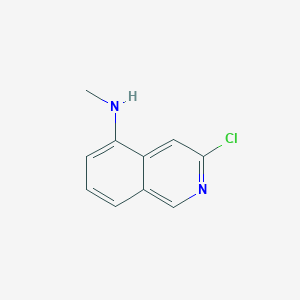
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)